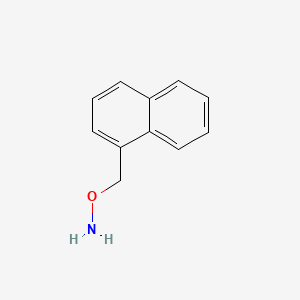

O-(naphthalen-1-ylmethyl)hydroxylamine

説明

Contextualizing O-Substituted Hydroxylamines within Modern Synthetic Methodologies

O-substituted hydroxylamines are a versatile class of reagents recognized for their role as valuable building blocks in contemporary organic and medicinal chemistry. researchgate.net These compounds have become increasingly important due to their ability to act as effective electrophilic aminating agents. researchgate.netrsc.org Unlike many traditional aminating reagents that can be harsh or lack stability, many hydroxylamine-derived reagents are easy-to-handle solids with a long shelf life, making them a convenient alternative for various applications. nih.gov

The substitution on the oxygen atom of the hydroxylamine (B1172632) is critical to its function. By attaching a good leaving group to the oxygen, the nitrogen atom becomes electrophilic, enabling it to participate in a wide array of synthetic transformations. researchgate.netrsc.org This reactivity has been harnessed to develop numerous synthetic methods that avoid harsh conditions or the need for expensive metal catalysts. rsc.org The general utility of these reagents is broad, with applications ranging from the synthesis of simple amines to the construction of complex heterocyclic systems.

Below is a table summarizing various O-substituted hydroxylamine reagents and their applications in synthesis:

| Reagent Name | Abbreviation | Key Synthetic Application(s) |

|---|---|---|

| Hydroxylamine-O-sulfonic acid | HOSA | Electrophilic amination of various nucleophiles. rsc.org |

| O-(Diphenylphosphinyl)hydroxylamine | DPPH | Amination of carbanions and synthesis of primary amines. rsc.org |

| O-(2,4-Dinitrophenyl)hydroxylamine | DPH | Electrophilic amination and synthesis of N-aryl amines. rsc.org |

| O-Aroyl-N,N-dimethylhydroxylamines | N/A | Electrophilic amination reagents. organic-chemistry.org |

| O-tert-Butyl-N,N-disubstituted hydroxylamines | N/A | Used in direct N-O bond formation reactions. organic-chemistry.org |

Significance of Hydroxylamine-Derived Reagents in Carbon-Heteroatom Bond Formation

A primary application of hydroxylamine-derived reagents in organic synthesis is the formation of carbon-heteroatom bonds, most notably carbon-nitrogen (C-N) bonds. The construction of C-N bonds is a cornerstone of organic chemistry, as nitrogen-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. pageplace.de Hydroxylamine derivatives provide a powerful toolkit for forging these critical linkages.

Reagents with an N-O bond, such as O-substituted hydroxylamines, can function as electrophilic nitrogen sources, enabling the direct introduction of unprotected amino groups into various molecules. nih.gov This approach is highly efficient as it can circumvent the need for protection-deprotection sequences, thus improving step and atom economy. nih.gov Research has demonstrated that these reagents can facilitate a range of bond-forming reactions, including stereo- and regioselective C-N, N-N, O-N, and S-N bond formations, often without the need for expensive metal catalysts. researchgate.netrsc.org

The table below highlights the versatility of hydroxylamine-derived reagents in forming various types of chemical bonds.

| Reagent Class | Bond Formed | Example Transformation |

|---|---|---|

| O-Substituted Hydroxylamines | C–N | Amination of arenes and alkenes. nih.gov |

| O-Substituted Hydroxylamines | S–N | Transformation of thiols into primary, unprotected sulfonamides. nih.gov |

| N,O-protected hydroxylamines | C–N | Palladium-catalyzed cross-coupling with aryl halides. organic-chemistry.org |

| Unprotected NH₂OH | C–N | Iridium-catalyzed allylic substitution to form N-(1-allyl)hydroxylamines. organic-chemistry.org |

Overview of the Naphthylmethyl Moiety in Organic Synthesis and its Strategic Utility

The naphthalen-1-ylmethyl group, often abbreviated as Nap, is a valuable functional group in multistep organic synthesis, primarily utilized as a protecting group for alcohols and amines. rsc.orgresearchgate.netsynarchive.com Its utility stems from its stability to a wide range of reaction conditions, while also being susceptible to selective cleavage under specific, often mild, oxidative or acidic conditions. rsc.orgacs.org This orthogonality allows for its removal without affecting other common protecting groups like benzyl (B1604629) (Bn) ethers, which is a significant advantage in the synthesis of complex molecules such as oligosaccharides and alkaloids. researchgate.net

The Nap group can be introduced by reacting an alcohol with 2-(bromomethyl)naphthalene (B188764) under basic conditions. acs.org Its removal is frequently accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a reagent that selectively cleaves the Nap ether in the presence of other acid- or base-sensitive functionalities. researchgate.netacs.org The combination of DDQ with a scavenger like β-pinene has been shown to permit the removal of Nap ethers under exceptionally mild conditions, preventing side reactions like anomerization in sensitive substrates. acs.org

The following table compares the Naphthylmethyl (Nap) protecting group with other commonly used ether protecting groups for alcohols.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to most acidic and basic conditions. |

| 4-Methoxybenzyl ether | PMB | Oxidative cleavage (DDQ, CAN) | More readily cleaved by oxidation than Bn. |

| 2-Naphthylmethyl ether | Nap | Oxidative cleavage (DDQ); Acid (HF/pyridine). rsc.orgacs.org | Orthogonal to Bn; stable to many conditions. researchgate.net |

| tert-Butyldimethylsilyl ether | TBS/TBDMS | Fluoride sources (e.g., TBAF); acid | Labile to acid; stable to base and hydrogenolysis. |

| Tetrahydropyranyl acetal | THP | Aqueous acid | Very acid-labile; introduces a new stereocenter. |

Structure

3D Structure

特性

IUPAC Name |

O-(naphthalen-1-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJCAPBAUZWSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566911 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54484-68-3 | |

| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of O Naphthalen 1 Ylmethyl Hydroxylamine

Participation as an Aminating Reagent

O-substituted hydroxylamines are a prominent class of electrophilic aminating reagents in modern organic synthesis. nih.gov The presence of an electron-withdrawing group on the oxygen atom polarizes the N-O bond, rendering the nitrogen atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of carbon-nitrogen bonds under various conditions, often facilitated by transition metal catalysts. rsc.orgwiley-vch.de

Hydroxylamine (B1172632) derivatives serve as effective nitrogen sources for the synthesis of amino functionalities. rsc.org In these reactions, the O-substituent functions as a leaving group upon nucleophilic attack at the nitrogen atom. Transition metal-catalyzed reactions, in particular, have expanded the scope of these reagents for the amination of C-H bonds, organometallic reagents, and aryl halides. wiley-vch.de

While specific studies on O-(naphthalen-1-ylmethyl)hydroxylamine are not extensively documented, the reactivity of analogous O-benzoylhydroxylamines in copper- and rhodium-catalyzed aminations provides insight into its potential scope. For instance, N-amination of heterocyclic compounds has been successfully achieved using various O-benzoylhydroxylamine derivatives. nih.gov These reactions demonstrate the versatility of the hydroxylamine core as an electrophilic "NH" synthon.

Table 1: Illustrative Scope of Electrophilic Amination using O-Benzoylhydroxylamine Derivatives with Heterocycles nih.gov

| Entry | Heterocycle Substrate | Aminating Reagent | Product | Yield (%) |

| 1 | Pyrrole | O-(4-nitrobenzoyl)hydroxylamine | 1-Aminopyrrole | 75 |

| 2 | Indole | O-(4-nitrobenzoyl)hydroxylamine | 1-Aminoindole | 80 |

| 3 | 1,2,4-Triazole | O-(2,4-dinitrobenzoyl)hydroxylamine | 1-Amino-1,2,4-triazole | 92 |

| 4 | Pyrazole | O-(2,4-dinitrobenzoyl)hydroxylamine | 1-Aminopyrazole | 88 |

This table presents data for O-benzoylhydroxylamine derivatives to illustrate the general scope of electrophilic amination reactions.

The aminofunctionalization of alkenes and alkynes represents a powerful method for the rapid construction of complex nitrogen-containing molecules. Hydroxylamine-derived reagents have been employed in various metal-catalyzed difunctionalization and hydroamination reactions of unsaturated systems. nih.govresearchgate.net In these transformations, the hydroxylamine derivative acts as an electrophilic nitrogen source that adds across the carbon-carbon multiple bond, often in concert with another functional group. researchgate.net

For example, copper-catalyzed hydroamination of alkenes using O-benzoylhydroxylamines and a silane (B1218182) reducing agent has been developed to afford amino acid derivatives. This process showcases the ability of the hydroxylamine reagent to act as an umpolung, or reverse-polarity, aminating agent. researchgate.net The reaction proceeds with high regioselectivity, delivering valuable α- or β-amino acid precursors depending on the substrate.

Table 2: Examples of Copper-Catalyzed Hydroamination of Alkenes with an O-Acyl Hydroxylamine Reagent researchgate.net

| Entry | Alkene Substrate | Product Type | Diastereoselectivity (anti:syn) | Yield (%) |

| 1 | Methyl acrylate | α-Amino acid derivative | - | 85 |

| 2 | Ethyl cinnamate | β-Amino acid derivative | >99:1 | 92 |

| 3 | Styrene | β-Boryl-α-amino acid derivative* | 98:2 | 78 |

| 4 | 1-Octene | α-Amino acid derivative | - | 71 |

*Reaction performed as a borylamination. Data is representative of the general class of reactions.

Involvement in Rearrangement Reactions

O-substituted hydroxylamines are key precursors for rearrangement reactions that generate valuable synthetic intermediates. When N-acylated, these compounds can undergo the Lossen rearrangement to produce isocyanates.

The Lossen rearrangement is the conversion of an N-acyl-O-substituted hydroxamic acid (a hydroxamate) into an isocyanate. wikipedia.org The reaction is typically initiated by a base, which deprotonates the hydroxamic acid. slideshare.net The resulting conjugate base undergoes a concerted rearrangement where the R-group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the O-substituent as a leaving group. wikipedia.orgunacademy.com

The key features of the mechanism are:

Deprotonation: A base removes the acidic proton from the nitrogen atom of the hydroxamate.

Concerted Migration/Elimination: The anionic intermediate rearranges. The alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the carboxylate or sulfonate leaving group attached to the oxygen. wikipedia.org

The O-naphthalen-1-ylmethyl group in an N-acylated derivative of O-(naphthalen-1-ylmethyl)hydroxylamine would serve as the leaving group in a potential Lossen rearrangement. The stability of the resulting naphthalen-1-ylmethoxide anion would influence the reaction kinetics. This pathway is analogous to rearrangements involving O-acyl, O-sulfonyl, and other O-phosphoryl derivatives. unacademy.com

The isocyanate (R-N=C=O) is a highly reactive intermediate generated during the Lossen rearrangement. wikipedia.org Its electrophilic central carbon atom is readily attacked by a wide variety of nucleophiles. This reactivity makes isocyanates exceptionally useful building blocks in organic synthesis. nih.gov The specific product obtained depends on the nucleophile used to trap the isocyanate in situ.

Common transformations of isocyanate intermediates include:

Reaction with Water: Hydrolysis of the isocyanate leads to a carbamic acid, which is unstable and spontaneously decarboxylates to yield a primary amine. wikipedia.org

Reaction with Alcohols: Trapping with an alcohol produces a stable carbamate (B1207046).

Reaction with Amines: Reaction with a primary or secondary amine yields a substituted urea (B33335). wikipedia.org

The utilization of the isocyanate generated from a hypothetical Lossen rearrangement of an N-acyl-O-(naphthalen-1-ylmethyl)hydroxamate would allow for the synthesis of various functional groups, as illustrated in the table below.

Table 3: Potential Products from Trapping of an Isocyanate Intermediate

| Entry | Nucleophile | General Product Class | Specific Product Example (from R-NCO) |

| 1 | H₂O | Primary Amine (after decarboxylation) | R-NH₂ |

| 2 | CH₃OH | Carbamate | R-NHCOOCH₃ |

| 3 | C₂H₅OH | Carbamate | R-NHCOOC₂H₅ |

| 4 | NH₃ | Urea | R-NHCONH₂ |

| 5 | (CH₃)₂NH | Substituted Urea | R-NHCON(CH₃)₂ |

Cycloaddition Reactions

While O-(naphthalen-1-ylmethyl)hydroxylamine itself is not a 1,3-dipole, it serves as a direct precursor to nitrones, which are highly valuable intermediates in [3+2] cycloaddition reactions. Nitrones can be readily formed by the condensation of an N-substituted hydroxylamine with an aldehyde or a ketone. rsc.org

In this context, O-(naphthalen-1-ylmethyl)hydroxylamine would first be N-alkylated or N-arylated and then condensed with a carbonyl compound to generate an N-substituted, N-(naphthalen-1-ylmethyl)oxy nitrone. However, a more direct pathway involves the reaction of O-(naphthalen-1-ylmethyl)hydroxylamine with an aldehyde or ketone to form an oxime, which can then be N-alkylated to produce a nitrone. This nitrone can then react with a dipolarophile, such as an alkene or alkyne, to form a five-membered isoxazolidine (B1194047) ring. rsc.org This sequence provides a powerful method for constructing heterocyclic systems with high stereocontrol. nih.gov

The general scheme is as follows:

Nitrogen Functionalization: The nitrogen of O-(naphthalen-1-ylmethyl)hydroxylamine is functionalized (e.g., via alkylation).

Condensation: The resulting N,O-disubstituted hydroxylamine reacts with an aldehyde or ketone to form a nitronium ion, which is deprotonated to the nitrone.

[3+2] Cycloaddition: The nitrone undergoes a cycloaddition reaction with a π-system (dipolarophile) to yield the heterocyclic product.

Table 4: Illustrative Examples of [3+2] Cycloaddition of Nitrones with Alkenes

| Entry | Nitrone Precursor | Dipolarophile | Product Type |

| 1 | N-Benzylhydroxylamine + Benzaldehyde | Styrene | 2,3,5-Triphenylisoxazolidine |

| 2 | N-Methylhydroxylamine + Formaldehyde | Methyl acrylate | Methyl 2-methylisoxazolidine-5-carboxylate |

| 3 | N-tert-Butylhydroxylamine + Acetone | Acrylonitrile | 2-tert-Butyl-5-cyano-3,3-dimethylisoxazolidine |

This table provides general examples of nitrone cycloadditions to illustrate the reaction type.

Organocatalytic Formal [3+2] Cycloaddition of Enynes with N-Hydroxylamines (analogous reactivity)

While direct studies on O-(naphthalen-1-ylmethyl)hydroxylamine in this specific reaction are not prevalent, its reactivity can be analogized to similar N-hydroxylamines used in organocatalytic asymmetric formal [3+2] cycloadditions. This reaction typically involves the use of enynones and N-hydroxylamines to synthesize chiral 2,3-dihydroisoxazoles. nih.govacs.org The process is often catalyzed by multifunctional organocatalysts, such as those derived from cinchona alkaloids, which have been shown to be highly effective. nih.govacs.org

In this type of transformation, the N-hydroxylamine acts as a binucleophile. The reaction is believed to proceed through a tandem sequence involving a Michael addition of the hydroxylamine to the enynone, followed by an intramolecular cyclization. The choice of catalyst is crucial for achieving high yields and excellent enantioselectivity. acs.org For instance, a newly designed multifunctional organocatalyst has been reported to furnish a variety of 2,3-dihydroisoxazoles in good yields with high enantiomeric excess (ee). nih.govacs.org

Table 1: Representative Organocatalysts for Formal [3+2] Cycloaddition

| Catalyst Type | Typical Substrates | Product | Key Features |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Enynones, N-Hydroxylamines | 2,3-Dihydroisoxazoles | High yields, Excellent enantioselectivity (up to 99% ee) acs.org |

Role in the Synthesis of Isoxazoles and Related Heterocycles

O-substituted hydroxylamines are fundamental precursors for the synthesis of isoxazoles, a class of five-membered heterocycles with significant biological and pharmaceutical relevance. nih.gov The general strategy involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent, which provides the C-C-C fragment of the isoxazole (B147169) ring.

One common method is the reaction of hydroxylamine hydrochloride with 3-(dimethylamino)-1-arylprop-2-en-1-ones in an aqueous medium, which can proceed without a catalyst to yield 5-arylisoxazoles. nih.gov Specifically, the synthesis of naphthalene-containing isoxazoles has been reported, such as 5-(naphthalen-1-yl)isoxazole, demonstrating the incorporation of the naphthyl moiety into the heterocyclic core. nih.gov Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for isoxazole synthesis. organic-chemistry.org This involves the in-situ generation of nitrile oxides from precursors like aldoximes, which then react with dipolarophiles such as alkynes. organic-chemistry.org Given that O-(naphthalen-1-ylmethyl)hydroxylamine can form oximes, it serves as an indirect precursor to these reactive intermediates.

Exploration of O-(Naphthalen-1-ylmethyl)hydroxylamine as a 1,3-Dipole Precursor

The concept of 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles. wikipedia.org A 1,3-dipole is a molecule that can be represented by zwitterionic resonance structures and reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted pericyclic reaction. wikipedia.orgorganic-chemistry.org

O-(naphthalen-1-ylmethyl)hydroxylamine can be considered a precursor to a 1,3-dipole. For instance, its reaction with an aldehyde or ketone would form an O-substituted oxime. Subsequent dehydration or oxidation of the corresponding aldoxime can generate a nitrile oxide, which is a classic 1,3-dipole. This nitrile oxide, bearing the naphthalen-1-ylmethyl group, can then undergo cycloaddition with various dipolarophiles to create highly functionalized isoxazoles and isoxazolines. organic-chemistry.org

The generation of azomethine ylides is another pathway where hydroxylamine derivatives can be involved. These ylides, often generated in situ from the condensation of α-amino acids with aldehydes or ketones, are potent 1,3-dipoles used in the synthesis of pyrrolidine-containing structures. nih.govresearchgate.net

Carbonylative Reactions and Coupling Strategies

Palladium-Catalyzed Carbonylative Cyclization with Alkynes

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures. nih.gov Carbonylative cyclization, which incorporates a molecule of carbon monoxide (CO), is particularly useful for synthesizing heterocyclic ketones. nih.govrsc.org While direct examples with O-(naphthalen-1-ylmethyl)hydroxylamine are scarce, the reactivity of similar O-substituted hydroxylamines and related N-nucleophiles in such transformations provides a strong precedent.

In a typical reaction, an ortho-alkynyl-substituted aniline (B41778) or phenol (B47542) can react with an aryl iodide and a CO source in the presence of a palladium catalyst. rsc.org This process can lead to the formation of N-acyl indoles or other fused heterocyclic systems. rsc.org Similarly, palladium-catalyzed carbonylative coupling has been used to prepare quinolones from 2-iodoanilines and terminal alkynes. nih.gov The amine nucleophile, analogous to the nitrogen in O-(naphthalen-1-ylmethyl)hydroxylamine, attacks a palladium-bound carbonyl intermediate as a key step in the catalytic cycle.

Table 2: Examples of Palladium-Catalyzed Carbonylative Cyclizations

| Reactants | CO Source | Catalyst System | Product |

|---|---|---|---|

| 2-Alkynylanilines, Aryl Iodides | TFBen | Palladium catalyst | N-Acyl Indoles rsc.org |

| 1-Alkynyl-2-iodo-d-glucals, Amines | Mo(CO)6 | Palladium catalyst | Glycosides fused to Pyridinones nih.govnih.gov |

Copper-Catalyzed Urea Synthesis (drawing parallels with O-benzoyl hydroxylamines)

The synthesis of unsymmetrical ureas is of significant interest in medicinal chemistry. A copper-catalyzed method has been developed for the synthesis of ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.comnih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance. mdpi.com The proposed mechanism involves a cascade process of isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. nih.gov

Drawing a parallel, O-(naphthalen-1-ylmethyl)hydroxylamine could potentially serve as a substrate in similar copper-catalyzed reactions. The N-O bond in O-(naphthalen-1-ylmethyl)hydroxylamine could be susceptible to cleavage and subsequent functionalization. This analogous reactivity would provide a pathway to novel urea derivatives incorporating the naphthalen-1-ylmethyl moiety.

Table 3: Conditions for Copper-Catalyzed Urea Synthesis

| Component | Typical Reagents/Conditions |

|---|---|

| Substrates | Aryl Isocyanides, O-Benzoyl Hydroxylamines mdpi.com |

| Catalyst | CuOAc (10 mol%) nih.gov |

| Base | t-BuONa or PhONa (2 equiv) nih.gov |

| Solvent | THF mdpi.com |

Reactions with Carbonyl Compounds for Oxime and Derivative Formation

A fundamental reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.orgquora.com This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to yield the C=N-OH functionality of the oxime. quora.com

When O-(naphthalen-1-ylmethyl)hydroxylamine reacts with an aldehyde or a ketone, it forms an O-substituted oxime, specifically an O-(naphthalen-1-ylmethyl) oxime. The general mechanism is analogous to imine formation. quora.com The reaction is typically reversible and can be catalyzed by either acid or base. The nucleophilicity of the nitrogen atom in the hydroxylamine is a key factor in the initial attack on the carbonyl carbon. quora.com

The formation of these O-substituted oximes is a valuable synthetic transformation, as the resulting products can be used as intermediates in further reactions, such as the Beckmann rearrangement to form amides, or as precursors for generating 1,3-dipoles for cycloaddition reactions. wikipedia.org

Table 4: General Reaction for O-Substituted Oxime Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| O-(Naphthalen-1-ylmethyl)hydroxylamine | Aldehyde (R-CHO) | O-(Naphthalen-1-ylmethyl)aldoxime |

Role as a Hydroxylamine Donor in Hydroxamic Acid Synthesis

O-(Naphthalen-1-ylmethyl)hydroxylamine serves as a crucial reagent in the synthesis of hydroxamic acids, a class of organic compounds with significant applications in medicinal chemistry. Its primary role is that of a protected hydroxylamine donor, facilitating the formation of the hydroxamic acid moiety (-CONHOH) through reaction with a carboxylic acid or its activated derivatives.

The synthesis of hydroxamic acids generally involves the coupling of a carboxylic acid with a hydroxylamine derivative. nih.govunimi.it Direct reaction with hydroxylamine itself can be challenging due to its reactivity and potential for side reactions. Therefore, O-protected hydroxylamines, such as O-(naphthalen-1-ylmethyl)hydroxylamine, are frequently employed to ensure a more controlled and efficient reaction. unimi.it The naphthalen-1-ylmethyl group acts as a protecting group for the hydroxylamine's oxygen atom, which can be removed in a subsequent step to yield the final hydroxamic acid.

The general pathway for the synthesis of hydroxamic acids using O-(naphthalen-1-ylmethyl)hydroxylamine involves two key steps:

Coupling Reaction: The carboxylic acid is first activated to enhance its reactivity towards the weakly nucleophilic nitrogen of the hydroxylamine. Common methods for carboxylic acid activation include conversion to acyl chlorides, mixed anhydrides, or the use of coupling reagents. nih.goveurjchem.com Widely used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which help to minimize side reactions and improve yields. nih.gov The activated carboxylic acid derivative then reacts with O-(naphthalen-1-ylmethyl)hydroxylamine via nucleophilic acyl substitution to form an O-(naphthalen-1-ylmethyl) protected hydroxamic acid intermediate.

Deprotection: Following the coupling reaction, the naphthalen-1-ylmethyl protecting group is cleaved from the oxygen atom of the hydroxamic acid intermediate. This deprotection step yields the final, unprotected hydroxamic acid. The specific conditions for deprotection would depend on the stability of the rest of the molecule, but methods analogous to the cleavage of a benzyl (B1604629) ether, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), could potentially be employed. nih.gov

The following table outlines the general reaction parameters for the synthesis of hydroxamic acids using O-protected hydroxylamines, which would be applicable to O-(naphthalen-1-ylmethyl)hydroxylamine.

| Carboxylic Acid Substrate | Coupling Reagent/Method | O-Protected Hydroxylamine | General Observations |

| Aliphatic Carboxylic Acids | EDC/HOBt | O-(naphthalen-1-ylmethyl)hydroxylamine | Generally good yields, standard coupling conditions are effective. |

| Aromatic Carboxylic Acids | Acyl Chloride Formation | O-(naphthalen-1-ylmethyl)hydroxylamine | Activation to acyl chloride can be effective for less reactive aromatic acids. |

| Amino Acids (N-protected) | Mixed Anhydride | O-(naphthalen-1-ylmethyl)hydroxylamine | Requires careful control of conditions to avoid racemization. |

| Heterocyclic Carboxylic Acids | Various Coupling Reagents | O-(naphthalen-1-ylmethyl)hydroxylamine | Substrate-dependent, may require optimization of coupling agents. |

Mechanistic Investigations into O Naphthalen 1 Ylmethyl Hydroxylamine Reactivity

Elucidation of Reaction Mechanisms via Kinetic Studies

For a typical reaction involving O-(naphthalen-1-ylmethyl)hydroxylamine as a nucleophile (Nu) attacking an electrophile (E), the mechanism can be explored by systematically varying the concentrations of the reactants and monitoring the reaction progress over time.

Hypothetical Reaction: O-(naphthalen-1-ylmethyl)hydroxylamine (Nu) + Electrophile (E) → Product

A common experimental setup involves using a pseudo-first-order condition, where one reactant (e.g., the electrophile) is in large excess. taylorandfrancis.com This simplifies the rate law, allowing for the determination of the reaction order with respect to the other reactant (the hydroxylamine). By measuring the initial rates of the reaction at different initial concentrations of the hydroxylamine (B1172632), a plot of log(rate) versus log([Nu]) can be constructed. The slope of this line reveals the order of the reaction concerning the nucleophile.

Rate = k[O-(naphthalen-1-ylmethyl)hydroxylamine][Electrophile]

This second-order rate law would strongly suggest a bimolecular rate-determining step, where both reactant molecules are involved in the slowest step of the reaction. libretexts.org

| Experiment | Initial [Nu] (M) | Initial [E] (M) | Initial Rate (M/s) | Order w.r.t. [Nu] |

|---|---|---|---|---|

| 1 | 0.01 | 0.50 | 5.0 x 10-5 | 1 |

| 2 | 0.02 | 0.50 | 1.0 x 10-4 | |

| 3 | 0.04 | 0.50 | 2.0 x 10-4 |

This table illustrates that doubling the initial concentration of the nucleophile (Nu) while keeping the electrophile (E) concentration constant and in large excess results in a doubling of the initial rate, consistent with a first-order dependence on the hydroxylamine.

Identification and Characterization of Key Intermediates (e.g., N-alkyloxylamides)

A reaction mechanism is a sequence of elementary steps that often involves the formation of transient species known as reaction intermediates. khanacademy.org These intermediates are formed in one step and consumed in a subsequent step. khanacademy.org Identifying and characterizing these species is paramount to confirming a proposed mechanism. For reactions involving O-(naphthalen-1-ylmethyl)hydroxylamine, intermediates could include species like N-hydroxyamides or acyl ketonitrones, depending on the reaction partners. mdpi.comrsc.org

Spectroscopic techniques are invaluable for detecting and characterizing these fleeting intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify impurities and by-products, such as hydroxylamine intermediates formed during reduction reactions. researchgate.net Low-temperature NMR experiments can sometimes trap and allow for the structural elucidation of less stable intermediates.

UV-Visible (UV-vis) Spectroscopy: Changes in the UV-vis spectrum during a reaction can signal the formation and decay of intermediates. The presence of well-defined isosbestic points indicates a clean conversion from one species to another without the buildup of other significant intermediates. osti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used to detect and characterize species with unpaired electrons, such as radical intermediates or certain metal-nitrosyl complexes that can form during enzymatic reactions involving hydroxylamines. osti.govosti.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the mass of proposed intermediates, providing direct evidence of their elemental composition. osti.gov

For example, in enzyme-catalyzed C-H amination reactions using hydroxylamine derivatives, an iron-nitrosyl intermediate has been successfully characterized using a combination of UV-vis, EPR, and MS techniques. osti.gov Similarly, in reactions with aldehydes, the formation of mono-oxime intermediates can be monitored before subsequent cyclization or further reaction. researchgate.net

| Technique | Information Provided | Applicability to Hydroxylamine Reactions |

|---|---|---|

| NMR | Provides structural information (connectivity, chemical environment). | Characterization of stable or trapped intermediates. |

| UV-vis | Monitors changes in electronic structure and conjugation. | Detects formation/decay of chromophoric intermediates. osti.gov |

| EPR | Detects and characterizes paramagnetic species (radicals, certain metal complexes). | Identifies radical intermediates or metal-bound species. osti.gov |

| MS | Determines the mass-to-charge ratio and elemental formula. | Confirms the molecular weight of proposed intermediates. osti.gov |

Computational Analysis of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. aalto.fimdpi.com It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. acs.org

By mapping the potential energy surface, computational studies can:

Determine Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur. Comparing the activation energies of different possible pathways can identify the most kinetically favorable route. mdpi.comacs.org For instance, theoretical investigations into hydroxylamine decomposition have shown that a bimolecular isomerization pathway has a significantly lower activation barrier than unimolecular bond dissociation. acs.orgresearchgate.net

Visualize Transition State Structures: Understanding the geometry of the transition state reveals which atoms are involved in bond-making and bond-breaking processes, providing deep mechanistic insight.

For O-(naphthalen-1-ylmethyl)hydroxylamine, DFT calculations could be employed to compare different mechanistic possibilities, such as a concerted pathway versus a stepwise pathway involving a distinct intermediate. The pathway with the lowest calculated activation energy would be predicted as the most likely mechanism. researchgate.net

| Proposed Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Pathway A (Concerted) | A single transition state where bonds are broken and formed simultaneously. | 28.5 | Less Favorable |

| Pathway B (Stepwise) | Two-step process involving the formation of a stable intermediate. | 19.2 | More Favorable |

This hypothetical data shows that Pathway B is kinetically more favorable due to its lower activation energy, suggesting the reaction is likely to proceed through a stepwise mechanism.

Influence of Electronic and Steric Properties on Reaction Selectivity and Efficiency

The reactivity of O-(naphthalen-1-ylmethyl)hydroxylamine is profoundly influenced by the electronic and steric properties of the naphthalen-1-ylmethyl group. dalalinstitute.com These properties affect the nucleophilicity of the nitrogen atom, the stability of intermediates and transition states, and the accessibility of the reactive site.

Electronic Effects: The electronic nature of substituents can alter the electron density at the reactive center, thereby modifying reactivity. researchgate.net In studies of analogous O-benzylhydroxylamine derivatives, it has been shown that electron-withdrawing groups on the benzyl (B1604629) ring can reduce reactivity in certain catalytic cycles. acs.org The naphthalene (B1677914) ring system, being electron-rich, can influence the electronic environment of the hydroxylamine moiety. Its ability to donate or withdraw electron density via resonance and inductive effects can modulate the nucleophilicity of the nitrogen atom. dalalinstitute.com

Steric Effects: Steric hindrance refers to the repulsive interactions that occur when atoms or groups are forced into close proximity, slowing down reactions. dalalinstitute.com The naphthalen-1-ylmethyl group is significantly larger and more sterically demanding than a simple methyl or even a benzyl group. This steric bulk can hinder the approach of reactants to the nucleophilic nitrogen atom, potentially lowering the reaction rate compared to less encumbered hydroxylamines. nih.govresearchgate.net However, this same steric influence can also be beneficial, leading to increased selectivity in reactions where multiple outcomes are possible. dalalinstitute.com For instance, the bulky group might favor attack at a less hindered electrophilic site or control the stereochemical outcome of a reaction. Research involving a naphthaldehyde-derived substrate in an annulation reaction noted a slightly lower yield, which could be attributed to the steric or electronic influence of the large aromatic system. acs.org

| Property | -CH3 (Methyl) | -CH2Ph (Benzyl) | -CH2(1-Naphthyl) (Naphthalen-1-ylmethyl) |

|---|---|---|---|

| Size / Steric Bulk | Small | Moderate | Large |

| Electronic Effect | Weakly electron-donating (+I) | Weakly electron-withdrawing (inductive), can participate in resonance | Electron-rich aromatic system, significant steric hindrance |

| Expected Impact on Rate | Baseline | May be slightly slower than methyl due to bulk | Expected to be significantly slower than methyl or benzyl due to steric hindrance. researchgate.net |

| Expected Impact on Selectivity | Low | Moderate | Potentially high due to steric directing effects. dalalinstitute.com |

Applications in Advanced Organic Synthesis and Reagent Development

Catalytic Applications Employing O-(Naphthalen-1-ylmethyl)hydroxylamine

The reactivity of the N-O bond in O-(naphthalen-1-ylmethyl)hydroxylamine makes it a prime candidate for participation in a variety of catalytic transformations, offering pathways to novel molecular architectures.

Transition metal catalysis provides a powerful platform for the activation and functionalization of O-(naphthalen-1-ylmethyl)hydroxylamine and its derivatives. Both palladium and copper catalysts have been extensively used for C-N bond formation reactions employing O-substituted hydroxylamines as electrophilic nitrogen sources.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the reactions of hydroxylamine (B1172632) derivatives is a burgeoning field. While specific examples utilizing O-(naphthalen-1-ylmethyl)hydroxylamine are not extensively documented, the behavior of analogous O-benzyl and O-acyl hydroxylamines provides a strong precedent for its potential applications. For instance, palladium-catalyzed C-H activation and amination reactions are of significant interest. It is plausible that O-(naphthalen-1-ylmethyl)hydroxylamine could serve as an aminating agent in directed C-H functionalization reactions of arenes and heteroarenes. In such a scenario, a palladium catalyst would coordinate to a directing group on the substrate, facilitating the activation of a typically inert C-H bond and subsequent reaction with the hydroxylamine to form a new C-N bond.

Furthermore, palladium-catalyzed cross-coupling reactions represent another promising avenue. By analogy to other hydroxylamines, O-(naphthalen-1-ylmethyl)hydroxylamine could potentially be coupled with aryl or vinyl halides and triflates to furnish N-aryl or N-vinyl hydroxylamine ethers, which are valuable intermediates in their own right. The bulky naphthalen-1-ylmethyl group could influence the regioselectivity and stereoselectivity of these transformations.

Copper-Catalyzed Reactions:

Copper catalysis offers a cost-effective and versatile alternative to palladium for many transformations. Copper-catalyzed aminations using O-substituted hydroxylamines are well-established. For example, copper-catalyzed C-H amination of 1-naphthylamine (B1663977) derivatives has been demonstrated, showcasing the utility of copper in functionalizing the naphthalene (B1677914) core. nih.gov It is conceivable that O-(naphthalen-1-ylmethyl)hydroxylamine could act as the nitrogen source in similar copper-catalyzed C-N bond-forming reactions. These could include the amination of organoboron compounds, the allylic amination of alkenes, and the synthesis of N-aryl compounds. The electronic properties of the naphthalene ring system could modulate the reactivity of the hydroxylamine in these copper-catalyzed processes.

A summary of potential metal-catalyzed transformations is presented below:

| Catalytic System | Potential Transformation | Substrate Scope (Analogous Systems) | Potential Product Class |

| Palladium (Pd) | Directed C-H Amination | Arenes, Heteroarenes | N-Aryl/Heteroaryl Amines |

| Palladium (Pd) | Cross-Coupling | Aryl/Vinyl Halides, Triflates | N-Aryl/Vinyl Hydroxylamine Ethers |

| Copper (Cu) | C-H Amination | Naphthalene Derivatives, Arenes | N-Functionalized Naphthylamines |

| Copper (Cu) | Amination of Boronic Acids | Aryl/Vinyl Boronic Acids | N-Aryl/Vinyl Amines |

| Copper (Cu) | Allylic Amination | Alkenes | Allylic Amines |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal catalysis. While direct organocatalytic applications of O-(naphthalen-1-ylmethyl)hydroxylamine are not yet widely reported, the principles of organocatalysis suggest several potential areas of application. For instance, chiral phosphoric acids or other Brønsted acids could be employed to activate the N-O bond of O-(naphthalen-1-ylmethyl)hydroxylamine, facilitating its participation in asymmetric amination reactions. Similarly, N-heterocyclic carbenes (NHCs) could potentially be used to generate reactive intermediates from aldehydes that could then be trapped by the hydroxylamine derivative. The steric bulk of the naphthalen-1-ylmethyl group would likely play a significant role in the stereochemical outcome of such transformations.

Design and Development of Novel Hydroxylamine-Derived Reagents

O-(Naphthalen-1-ylmethyl)hydroxylamine can serve as a precursor for the design and synthesis of novel reagents for organic synthesis. The hydroxylamine functionality can be readily derivatized at the nitrogen atom to create a range of electrophilic aminating agents. rsc.org For example, reaction with sulfonyl chlorides would yield O-(naphthalen-1-ylmethyl)-N-sulfonylhydroxylamines, which are potent electrophilic aminating reagents. Similarly, acylation of the nitrogen atom would produce O-(naphthalen-1-ylmethyl)-N-acylhydroxylamines.

The presence of the naphthalen-1-ylmethyl group in these reagents offers several potential advantages:

Steric Influence: The bulky naphthalene moiety can be exploited to control the stereoselectivity of amination reactions.

Electronic Modulation: The electronic properties of the naphthalene ring can influence the reactivity of the aminating agent.

Analytical Handle: The chromophoric naphthalene group can facilitate the detection and quantification of the reagent and its products by UV-Vis spectroscopy or fluorescence.

The development of such novel reagents would expand the toolbox of synthetic chemists for the introduction of nitrogen-containing functional groups into organic molecules.

| Reagent Class | Precursor | Potential Application | Key Feature |

| N-Sulfonylhydroxylamines | O-(Naphthalen-1-ylmethyl)hydroxylamine + Sulfonyl Chloride | Electrophilic Amination | Highly reactive aminating agents |

| N-Acylhydroxylamines | O-(Naphthalen-1-ylmethyl)hydroxylamine + Acyl Chloride | Electrophilic Amination | Tunable reactivity based on acyl group |

| Chiral Aminating Reagents | Derivatization with chiral auxiliaries | Asymmetric Amination | Enantioselective C-N bond formation |

Strategic Use in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. O-(Naphthalen-1-ylmethyl)hydroxylamine is a valuable building block for the synthesis of these important molecular scaffolds. One promising strategy involves cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

For instance, O-(naphthalen-1-ylmethyl)hydroxylamine could be employed in intramolecular cyclization reactions to construct a variety of heterocyclic rings. Substrates bearing a tethered unsaturation (e.g., an alkene or alkyne) could undergo intramolecular addition of the hydroxylamine nitrogen to the unsaturated bond, followed by further transformations to yield complex polycyclic structures. The naphthalene moiety could serve as a rigid scaffold to control the conformation of the substrate, thereby influencing the outcome of the cyclization.

By analogy to the synthesis of N-heterocycles from alkynes, it is plausible that O-(naphthalen-1-ylmethyl)hydroxylamine could participate in palladium-catalyzed cascade reactions to form substituted pyrroles and other five-membered heterocycles. nih.gov

Contribution to the Development of High Step-Economy Reactions

Step-economy is a key principle of green chemistry, aiming to reduce the number of synthetic steps required to produce a target molecule, thereby minimizing waste and resource consumption. The use of O-(naphthalen-1-ylmethyl)hydroxylamine in cascade reactions for the synthesis of nitrogen-containing heterocycles is a prime example of a step-economic approach. nih.gov

By designing reactions where multiple bonds are formed in a single pot, the need for isolation and purification of intermediates is obviated, leading to more efficient and sustainable synthetic routes. The development of catalytic processes that utilize O-(naphthalen-1-ylmethyl)hydroxylamine to construct complex molecular architectures from simple starting materials would represent a significant contribution to the field of high step-economy synthesis. For example, a one-pot reaction that combines a C-H activation, amination with O-(naphthalen-1-ylmethyl)hydroxylamine, and subsequent cyclization to form a polycyclic heterocycle would be a highly step-economic process.

Computational and Theoretical Chemistry Studies of O Naphthalen 1 Ylmethyl Hydroxylamine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules. nih.gov For a molecule like O-(naphthalen-1-ylmethyl)hydroxylamine, DFT calculations would typically begin by optimizing the molecular geometry to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, a wealth of electronic properties can be derived. figshare.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. scienceopen.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and polarizable. researchgate.net The energies of these orbitals also relate to the molecule's ionization potential (from HOMO energy) and electron affinity (from LUMO energy).

Table 1: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the type of data obtained from FMO analysis. Specific values for O-(naphthalen-1-ylmethyl)hydroxylamine require dedicated computational studies.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The map uses a color scale to denote different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to attack by electrophiles.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are favorable for attack by nucleophiles.

Green: Regions of neutral or zero potential. nih.gov

For O-(naphthalen-1-ylmethyl)hydroxylamine, an MEP map would likely show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the hydroxylamine (B1172632) group, identifying them as primary sites for interaction with protons or other electrophiles. The aromatic naphthalene (B1677914) ring would exhibit a complex potential distribution, with the π-electron system generally creating a negative potential above and below the plane of the rings, while the hydrogen atoms on the periphery would represent areas of positive potential (blue). researchgate.net

Theoretical Investigations of Reaction Mechanisms and Kinetics

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step description of how reactants are converted into products. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, calculate activation energies, and ultimately understand the reaction's kinetics and mechanism. nih.gov

Transition State Theory (TST) provides a framework for calculating the rate constants of elementary chemical reactions. researchgate.net In a computational context, the first step is to locate the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. A TS is a first-order saddle point on the potential energy surface, and its structure corresponds to a transient molecular arrangement where bonds are simultaneously being broken and formed. researchgate.net

Once the structures and energies of the reactants and the transition state are calculated (often using DFT), the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. Using this information within the TST framework allows for the estimation of the reaction rate constant, providing quantitative insight into the reaction's speed. nih.gov

A reaction coordinate diagram, or energy profile, is a two-dimensional graph that illustrates the energy of a system as it progresses along the reaction coordinate from reactants to products. wikipedia.org These diagrams provide a clear visual summary of a reaction mechanism. khanacademy.orgyoutube.com

Key features of a reaction energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable, yet often short-lived, species that are formed and consumed during the reaction. They appear as valleys or local minima on the profile. youtube.com

Transition States: The peaks or energy maxima on the profile, representing the energy barriers between steps.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state for a given step. The step with the highest activation energy is the rate-determining step. youtube.com

Quantum Chemical Characterization of Transient Species and Intermediates

Many chemical reactions proceed through highly reactive, short-lived species such as radicals, carbocations, or other intermediates. These transient species are often difficult to detect and characterize experimentally. Quantum chemical calculations are exceptionally well-suited for studying such entities. youtube.com

By solving the Schrödinger equation for a proposed intermediate, computational methods can predict its:

Optimized Geometry: The most stable arrangement of its atoms.

Energy: Its stability relative to other species in the reaction.

Electronic Properties: Such as spin density distribution in the case of a radical, which indicates where the unpaired electron is located.

For instance, in a hypothetical oxidation reaction of O-(naphthalen-1-ylmethyl)hydroxylamine, quantum calculations could be used to characterize the structure and stability of potential radical intermediates formed by hydrogen abstraction from the -NH or -CH₂- groups, providing crucial information about which reaction pathways are most energetically favorable. researchgate.net

Comparison with Experimental Data through Theoretical Modeling

Detailed research findings and comparative data tables for O-(naphthalen-1-ylmethyl)hydroxylamine are not available in the reviewed scientific literature.

Structure Reactivity Relationship Analyses for O Naphthalen 1 Ylmethyl Hydroxylamine Analogues

Systematic Variation of the Naphthylmethyl Moiety and its Impact on Reactivity

Systematic modification of the naphthylmethyl group in O-(naphthalen-1-ylmethyl)hydroxylamine analogues allows for a detailed examination of how structural changes impact reactivity. These variations can include the introduction of substituents onto the naphthalene (B1677914) ring, altering the position of the methylene (B1212753) bridge, or modifying the linker itself.

The electronic properties of substituents on the naphthyl ring can significantly alter the reactivity at the nitrogen and oxygen centers. acs.org Electron-withdrawing groups (e.g., -NO₂, -CN) are expected to decrease the electron density on the oxygen atom, which can influence the strength and reactivity of the N-O bond. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density, potentially enhancing the nucleophilicity of the nitrogen atom. The effect of these substituents diminishes as the distance from the reactive center increases. acs.org

The position of the linkage to the naphthalene ring (e.g., 1-naphthylmethyl vs. 2-naphthylmethyl) also plays a critical role. The 1-position is sterically more encumbered than the 2-position due to the proximity of the peri-hydrogen atom. This difference in steric hindrance can affect the rate of reactions, with the less hindered 2-substituted analogue potentially reacting faster in cases where the approach of a reagent to the hydroxylamine (B1172632) moiety is rate-limiting.

Table 1: Predicted Impact of Naphthylmethyl Moiety Variation on Reactivity

| Structural Variation | Predicted Effect on Reactivity | Underlying Reason |

|---|---|---|

| Electron-Withdrawing Group (e.g., 4-nitro) on Naphthyl Ring | Decreased nucleophilicity of nitrogen; potential increase in N-O bond cleavage rate. | Inductive and resonance withdrawal of electron density. acs.org |

| Electron-Donating Group (e.g., 4-methoxy) on Naphthyl Ring | Increased nucleophilicity of nitrogen. | Inductive and resonance donation of electron density. acs.org |

| Isomeric Linkage (2-naphthylmethyl vs. 1-naphthylmethyl) | Increased reaction rate for the 2-isomer in sterically sensitive reactions. | Reduced steric hindrance at the 2-position compared to the 1-position. taylorandfrancis.comyoutube.com |

Investigation of O-Substitution Effects on Hydroxylamine Chemical Behavior

The substituent on the oxygen atom of a hydroxylamine derivative is a key factor governing its chemical properties and reactivity. researchgate.netrsc.org The naphthalen-1-ylmethyl group imparts a unique combination of steric bulk and electronic characteristics that distinguishes its behavior from hydroxylamines with smaller or purely aliphatic O-substituents.

The large size of the naphthylmethyl group can sterically shield the nitrogen atom, potentially slowing down reactions that require nucleophilic attack by the nitrogen. nih.gov This steric hindrance can also influence the stereochemical outcome of reactions, for example, in the formation of oximes from prochiral ketones. Furthermore, the N-O bond in O-alkylhydroxylamines is labile and can be prone to reductive cleavage. nih.gov The stability of the resulting naphthalen-1-ylmethyl carbocation or radical intermediate can influence the propensity for N-O bond fragmentation. nsf.gov

From an electronic standpoint, the aromatic nature of the naphthyl ring introduces the possibility of noncovalent interactions, such as π-stacking. These interactions can play a crucial role in stabilizing transition states, particularly in reactions involving other aromatic systems. This stabilizing effect has been hypothesized for the analogous O-benzyl group and is likely more pronounced for the larger π-system of the naphthyl group. acs.org

Elucidating Electronic and Steric Contributions to Reaction Outcomes

The outcome of reactions involving O-(naphthalen-1-ylmethyl)hydroxylamine is determined by a balance of electronic and steric effects. researchgate.netorganic-chemistry.org

Electronic Contributions: The naphthylmethyl substituent influences the electronic environment of the hydroxylamine moiety primarily through inductive effects. The methylene (-CH₂) spacer insulates the oxygen atom from the direct resonance effects of the naphthyl ring. The substituent is generally considered to be weakly electron-donating, which enhances the nucleophilicity of the nitrogen atom compared to an unsubstituted hydroxylamine. The electronic nature of the substituent adjacent to an oxime carbon has been found to be indispensable for reactivity in certain cyclization reactions, highlighting the importance of such effects. acs.org

Steric Contributions: Steric hindrance is a dominant factor in the reactivity of O-(naphthalen-1-ylmethyl)hydroxylamine. taylorandfrancis.comyoutube.com The bulky naphthyl group can impede the approach of reagents, a phenomenon that often controls the feasibility and rate of a reaction. youtube.comyoutube.com For instance, in substitution reactions, a sterically hindered substrate will react much more slowly. youtube.com This can be advantageous in achieving selectivity. In reactions with multifunctional molecules, the steric bulk can direct the reaction to a less hindered site. The significant steric demand of the group can also slow down reactions by making the formation of a crowded transition state energetically unfavorable. nih.gov

Table 2: Analysis of Electronic and Steric Effects on Reaction Outcomes

| Factor | Contribution of Naphthylmethyl Group | Consequence for Reaction Outcome |

|---|---|---|

| Electronic Effect | Weakly electron-donating (inductive); π-system available for noncovalent interactions. acs.org | Enhanced nitrogen nucleophilicity; potential stabilization of transition states via π-stacking. |

| Steric Effect | High steric bulk due to the large, rigid aromatic system. taylorandfrancis.com | Reduced reaction rates; enhanced regio- or stereoselectivity by blocking certain reaction pathways. youtube.comnih.gov |

Comparative Studies with Other O-Alkylhydroxylamine Derivatives

Comparing O-(naphthalen-1-ylmethyl)hydroxylamine with other O-alkylhydroxylamines, such as O-benzylhydroxylamine and O-(1-adamantyl)oxyamine, provides valuable insights into how the O-substituent's structure dictates reactivity. researchgate.netresearchgate.netorganic-chemistry.org

O-Benzylhydroxylamine : This is the most direct analogue, differing only by the substitution of a phenyl ring for the naphthyl ring. researchgate.net The naphthyl group is significantly larger, leading to greater steric hindrance. Both groups offer aromatic π-systems capable of stabilizing interactions, though the larger surface area of the naphthyl ring may enhance this effect. acs.org Structure-activity studies on O-benzylhydroxylamine derivatives have shown that modifications to the aromatic ring can fine-tune reactivity and biological activity. nih.gov

O-(1-Adamantyl)oxyamine : This derivative features a bulky, rigid, and non-aromatic aliphatic substituent. The adamantyl group exerts a very high degree of steric hindrance, likely more than the naphthylmethyl group in certain conformations. google.com However, it lacks a π-system and therefore cannot participate in the electronic stabilization mechanisms available to the aromatic derivatives. A comparison with this compound is useful for isolating the impact of steric bulk from electronic and π-stacking effects.

These comparisons underscore that reactivity is not solely a function of substituent size. The interplay between steric hindrance, electronic properties, and the capacity for specific noncovalent interactions collectively determines the chemical behavior of these hydroxylamine derivatives.

Table 3: Comparative Properties of O-Alkylhydroxylamine Derivatives

| Compound | O-Substituent | Relative Steric Hindrance | Key Electronic Feature | Potential for π-Interactions |

|---|---|---|---|---|

| O-(Naphthalen-1-ylmethyl)hydroxylamine | -CH₂-C₁₀H₇ | High | Extended π-system | High |

| O-Benzylhydroxylamine | -CH₂-C₆H₅ | Moderate | Aromatic π-system | Moderate |

| O-(1-Adamantyl)oxyamine | -C₁₀H₁₅ | Very High | Aliphatic (sp³ carbons) | None |

Derivatization and Analogues Synthesis and Their Research Utility

Synthesis of Substituted O-(Naphthalen-1-ylmethyl)hydroxylamine Derivatives

The synthesis of derivatives where the naphthylmethyl group is substituted is conceptually straightforward and relies on the appropriate choice of starting materials. General methods for the preparation of O-alkylhydroxylamines can be readily adapted. One versatile approach begins with a substituted 1-naphthylmethyl alcohol, which can be converted to the corresponding O-substituted hydroxylamine (B1172632) through a two-step, one-pot process. This involves a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the resulting phthalimide (B116566) intermediate with hydrazine (B178648) to release the free hydroxylamine. nih.gov

This methodology allows for the introduction of a wide array of substituents onto the aromatic ring system, providing access to a library of analogues for further study.

Table 1: Synthetic Route to Substituted O-(Naphthalen-1-ylmethyl)hydroxylamine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Reagents | Intermediate | Final Product |

|---|

Another effective strategy for creating O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxycarbamate, such as tert-butyl N-hydroxycarbamate, with the mesylate of the corresponding alcohol. The subsequent removal of the Boc protecting group under acidic conditions yields the desired O-alkylhydroxylamine hydrochloride.

Strategies for Functionalization of the Naphthyl Moiety

Direct functionalization of the naphthyl moiety of O-(naphthalen-1-ylmethyl)hydroxylamine allows for late-stage diversification of the molecule. The primary methods for this involve electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. wikipedia.org

The regioselectivity of these reactions is governed by the directing effect of the -CH₂ONH₂ substituent attached at the C1 position. Alkyl groups are generally activating and ortho, para-directing. youtube.com For the 1-substituted naphthalene (B1677914) system, electrophilic attack is kinetically favored at the C4 (para) and C5 (peri) positions of the same ring due to the stabilization of the corresponding carbocation intermediates. The precise ratio of isomers can be influenced by the specific reaction conditions and the nature of the electrophile. libretexts.orgstudysmarter.co.uk For instance, nitration or halogenation would be expected to yield primarily 4- and 5-substituted derivatives.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthyl Ring

| Reaction Type | Electrophile | Predicted Major Products (Positions of Substitution) |

|---|---|---|

| Nitration | NO₂⁺ | 4-nitro, 5-nitro |

| Halogenation | Br⁺, Cl⁺ | 4-bromo, 4-chloro, 5-bromo, 5-chloro |

Development of N-Substituted O-(Naphthalen-1-ylmethyl)hydroxylamine Structures

The nitrogen atom of O-(naphthalen-1-ylmethyl)hydroxylamine is nucleophilic and can be functionalized through various N-alkylation and N-acylation reactions. The synthesis of N-aryl derivatives can be achieved through transition metal-catalyzed cross-coupling reactions, such as copper-catalyzed N-arylation with aryl iodides or palladium-catalyzed coupling with aryl bromides or chlorides. organic-chemistry.org

N-alkylation can be performed using alkyl halides. However, care must be taken to control the degree of substitution, as dialkylation can be a competing process. A general route to N,O-dialkylhydroxylamines involves the hydrolysis of an N,O-dialkylhydroxycarbamic acid ester, which can be prepared by the alkylation of a hydroxycarbamic acid ester intermediate. google.com

The synthesis of N-acyl derivatives, specifically N-hydroxy-N-methyl fatty amides, has been accomplished by refluxing a starting oil with N-methylhydroxylamine, demonstrating a direct method for N-acylation. scispace.com This approach could be adapted for the acylation of O-(naphthalen-1-ylmethyl)hydroxylamine.

Table 3: Methods for N-Substitution This table is interactive and allows for filtering based on the type of substitution.

| Substitution Type | Method | Reagents |

|---|---|---|

| N-Arylation | Copper-catalyzed cross-coupling | Aryl iodide, Cu catalyst |

| N-Arylation | Palladium-catalyzed cross-coupling | Aryl bromide/chloride, Pd catalyst, ligand |

| N-Alkylation | Hydrolysis of carbamate (B1207046) ester | N,O-dialkylhydroxycarbamic acid ester, alkali |

Utility of Analogues in Probing Reaction Scope and Mechanistic Details

The synthesis of analogues of O-(naphthalen-1-ylmethyl)hydroxylamine is not merely a synthetic exercise; these derivatives are crucial tools for investigating biological processes and chemical reactions.

Medicinal Chemistry and ADME Properties: In drug discovery, isosteric replacement is a common strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. A study on N,N,O-trisubstituted hydroxylamine isosteres demonstrated that this moiety can reduce lipophilicity (logP) in a manner comparable to a tertiary amine, while also potentially improving metabolic stability and reducing plasma protein binding relative to corresponding hydrocarbon or ether units. nih.gov Synthesizing a series of O-(naphthalen-1-ylmethyl)hydroxylamine analogues with varied N-substituents would allow for a systematic investigation of their influence on these key pharmaceutical parameters. nih.gov

Enzyme Inhibition: O-alkylhydroxylamine derivatives have been identified as a novel class of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology. nih.gov By synthesizing a library of O-(naphthalen-1-ylmethyl)hydroxylamine analogues with different substituents on the naphthyl ring, researchers can probe the structure-activity relationship (SAR) and optimize binding within the enzyme's active site. For example, studies on O-benzylhydroxylamines showed that substitutions on the aromatic ring significantly impacted inhibitory potency, highlighting the importance of specific electronic and steric interactions. nih.gov

Mechanistic Probes: Analogues with specific structural features can serve as powerful probes for elucidating reaction mechanisms. For instance, the study of O-cyclopropyl hydroxylamines, which are analogues of O-alkyl hydroxylamines, has been instrumental in exploring di-heteroatom nih.govnih.gov-sigmatropic rearrangements. The inherent strain in the cyclopropyl (B3062369) group, combined with the labile N-O bond, allows these compounds to act as precursors for the synthesis of N-heterocycles, providing insight into complex reaction cascades.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Protocols for O-(naphthalen-1-ylmethyl)hydroxylamine

The traditional synthesis of O-alkylhydroxylamines, potentially including O-(naphthalen-1-ylmethyl)hydroxylamine, often relies on methods like the Mitsunobu reaction, which, despite its utility, suffers from poor atom economy and the generation of stoichiometric amounts of byproducts such as triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative. nottingham.ac.uknih.govorganic-chemistry.orgresearchgate.net Future research will undoubtedly prioritize the development of greener and more sustainable synthetic routes.

One promising avenue is the advancement of catalytic Mitsunobu reactions. These reactions aim to use a catalytic amount of a phosphorus-based reagent that can be regenerated in situ, drastically reducing waste. nottingham.ac.uk Research in this area could focus on designing a specific catalyst system optimized for the synthesis of O-(naphthalen-1-ylmethyl)hydroxylamine from 1-naphthalenemethanol (B1198782) and a suitable hydroxylamine (B1172632) equivalent. The use of environmentally benign solvents, such as water or bio-derived solvents, in these catalytic processes will also be a key area of investigation.

Another sustainable approach involves the direct O-alkylation of hydroxylamine or its protected forms with 1-(chloromethyl)naphthalene (B51744) or 1-naphthalenemethanol derivatives under catalytic conditions. This would bypass the need for stoichiometric activating agents altogether. The exploration of solid-supported catalysts or flow chemistry setups could further enhance the sustainability of these protocols by simplifying purification and minimizing solvent usage.

| Green Synthesis Strategy | Potential Advantages for O-(naphthalen-1-ylmethyl)hydroxylamine Synthesis | Key Research Focus |

| Catalytic Mitsunobu Reaction | Reduced phosphine (B1218219) oxide waste, improved atom economy. nottingham.ac.uk | Development of recyclable phosphorus catalysts, optimization in green solvents. |

| Direct Catalytic O-Alkylation | Avoids stoichiometric activators, potentially higher atom economy. | Screening of earth-abundant metal catalysts, development of efficient leaving groups. |

| Aqueous Synthesis | Use of a non-toxic, readily available solvent. | Catalyst stability and reactivity in water, phase-transfer catalysis. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control; reduced waste. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

Exploration of Novel Catalytic Systems for O-(Naphthalen-1-ylmethyl)hydroxylamine Transformations

The reactivity of the N-O bond in O-(naphthalen-1-ylmethyl)hydroxylamine presents a fertile ground for the discovery of novel catalytic transformations. Future research is expected to move beyond traditional applications and explore new catalytic systems that can harness the unique properties of this functional group.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations. dntb.gov.uarsc.org In the context of hydroxylamine derivatives, NHCs could catalyze reactions involving O-(naphthalen-1-ylmethyl)hydroxylamine or oximes derived from it. For instance, NHC-catalyzed annulations could be developed to construct complex heterocyclic structures incorporating the naphthalen-1-ylmethyl)oxyamino moiety. acs.org The ability of NHCs to mediate redox reactions could also be exploited for novel esterification or acylation reactions involving O-(naphthalen-1-ylmethyl)hydroxylamine. rsc.orgresearchgate.net

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for developing sustainable catalytic processes. ionike.comresearchgate.net Iron catalysts have shown promise in reactions involving N-O bond cleavage. mdpi.com Future work could focus on developing iron-based catalytic systems for the functionalization of O-(naphthalen-1-ylmethyl)hydroxylamine, such as in amination or aziridination reactions of alkenes, where the hydroxylamine derivative acts as the nitrogen source.

| Catalytic System | Potential Transformation of O-(naphthalen-1-ylmethyl)hydroxylamine | Advantages |

| N-Heterocyclic Carbenes (NHCs) | Annulation reactions to form N-heterocycles, redox esterification. dntb.gov.uaacs.org | Metal-free, versatile reactivity, high stereoselectivity. |

| Iron Catalysis | Amination of C-H bonds, amino-oxygenation of olefins. mdpi.comchemrxiv.org | Earth-abundant, low toxicity, sustainable. |

| Palladium Catalysis | Cross-coupling reactions, hydroaminoxylation of dienes. mdpi.comnih.gov | Well-established, broad substrate scope. |

| Iridium Catalysis | Asymmetric hydrogenation of derived oximes to chiral hydroxylamines. nih.gov | High enantioselectivity for chiral amine synthesis. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving O-(naphthalen-1-ylmethyl)hydroxylamine is crucial for the rational design of new synthetic methods and catalysts. The integration of experimental techniques with computational chemistry will be instrumental in elucidating the intricate details of these transformations.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netresearchgate.net Such studies could shed light on the mechanism of N-O bond cleavage in O-(naphthalen-1-ylmethyl)hydroxylamine under various catalytic conditions. mdpi.com For example, computational analysis could help in understanding the role of a catalyst in lowering the activation barrier for a desired transformation while disfavoring side reactions.

Experimental Mechanistic Probes: Kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable experimental data to validate or refine computational models. For instance, kinetic isotope effect studies could help determine the rate-determining step in a catalytic cycle. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for a proposed mechanism.

A synergistic approach, where computational predictions guide experimental design and experimental results feedback into refining theoretical models, will be the most powerful strategy for gaining profound mechanistic insights into the reactivity of O-(naphthalen-1-ylmethyl)hydroxylamine.

Design of Next-Generation Hydroxylamine-Based Reagents for Undiscovered Transformations

Building upon the fundamental understanding of its reactivity, O-(naphthalen-1-ylmethyl)hydroxylamine can serve as a scaffold for the design of novel, next-generation reagents with unique reactivity profiles. These new reagents could enable chemical transformations that are currently challenging or impossible to achieve.

The development of new electrophilic aminating agents is a particularly promising area. rsc.orgnih.govwiley-vch.denih.govresearchgate.net By modifying the hydroxylamine moiety of O-(naphthalen-1-ylmethyl)hydroxylamine, for instance, by introducing activating groups on the nitrogen or oxygen atoms, it may be possible to create highly reactive species capable of aminating a wide range of nucleophiles, including unactivated C-H bonds. The bulky naphthalenylmethyl group could impart unique steric and electronic properties to these reagents, potentially leading to novel selectivity.

Furthermore, the design of chiral versions of these reagents could open doors to new asymmetric amination reactions. The development of reagents that can participate in radical-based transformations is another exciting frontier. The cleavage of the N-O bond can generate nitrogen-centered radicals, which could be harnessed for a variety of C-N bond-forming reactions.

| Reagent Class | Potential Application | Key Design Feature |

| Electrophilic Aminating Agents | Direct amination of arenes, alkenes, and carbonyl compounds. rsc.orgnih.gov | Introduction of good leaving groups on the oxygen atom. |

| Radical Precursors | Radical-mediated cyclizations and intermolecular C-N bond formations. | Reagents designed for facile homolytic N-O bond cleavage. |

| Chiral Reagents | Asymmetric amination reactions. | Incorporation of a chiral auxiliary into the reagent backbone. |

| Multi-functional Reagents | Tandem reactions where the reagent delivers multiple functional groups. | Integration of other reactive moieties into the molecular structure. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for O-(naphthalen-1-ylmethyl)hydroxylamine, and how can reaction conditions be optimized for high yield?